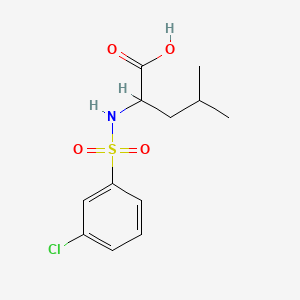

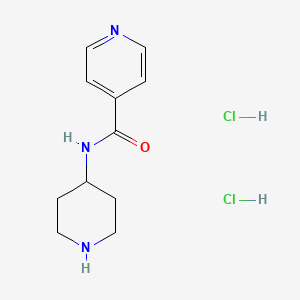

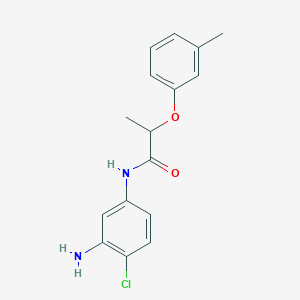

![molecular formula C15H18N4OS B1390993 N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine CAS No. 1207000-47-2](/img/structure/B1390993.png)

N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine

Overview

Description

“N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. The presence of the imidazole ring in compounds can contribute to their ability to inhibit the growth of various bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of increasing antimicrobial resistance .

Anticancer Potential

The thiazole moiety, when combined with an imidazole ring, has shown promise in anticancer research. Compounds like N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine have been evaluated for their antitumor potential through assays against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver cancer cells) . Their ability to interfere with cell proliferation makes them candidates for further investigation as chemotherapeutic agents.

Anti-inflammatory Properties

Imidazole derivatives can also exhibit anti-inflammatory effects, which are beneficial in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, these compounds can help in reducing inflammation and pain associated with conditions like arthritis .

Antiviral Applications

The structural flexibility of imidazole-containing compounds allows them to be tailored for antiviral activity. They can be designed to target specific viral enzymes or replication processes, offering a pathway for the development of novel antiviral drugs .

Gastrointestinal Therapeutics

Some imidazole derivatives have been used in the treatment of gastrointestinal disorders. For example, compounds with an imidazole ring structure are found in proton pump inhibitors like omeprazole and pantoprazole, which are used to treat acid-related stomach and esophagus problems .

Neuroprotective Effects

Research has indicated that imidazole derivatives may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. By protecting neuronal cells from damage, these compounds could potentially slow the progression of diseases like Alzheimer’s and Parkinson’s .

Analgesic Effects

The compound’s structure suggests potential use as an analgesic. Imidazole derivatives have been associated with pain relief properties, making them interesting candidates for the development of new pain management medications .

Antioxidant Properties

Imidazole derivatives can act as antioxidants, helping to neutralize free radicals in the body. This property is significant in preventing oxidative stress, which is implicated in various chronic diseases and aging processes .

Mechanism of Action

Target of Action

These include various enzymes and receptors, contributing to their wide-ranging biological activities .

Mode of Action

The specific interactions depend on the structure of the derivative and the nature of the target .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of targets .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

properties

IUPAC Name |

4-ethoxy-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-2-20-12-5-3-6-13-14(12)18-15(21-13)17-7-4-9-19-10-8-16-11-19/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOOFTBPMBXTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NCCCN3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-imidazol-1-yl)propyl)-4-ethoxybenzo[d]thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

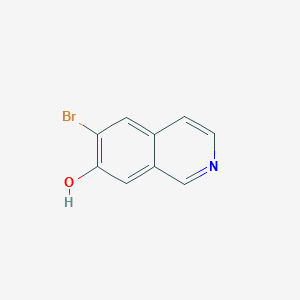

![4H-thieno[3,2-c]thiochromene-2-carboxylic acid](/img/structure/B1390915.png)

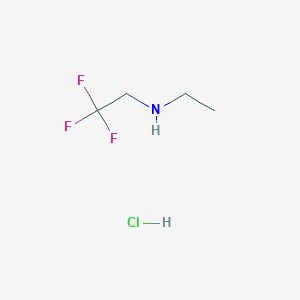

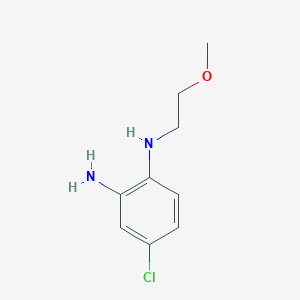

![Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate](/img/structure/B1390917.png)

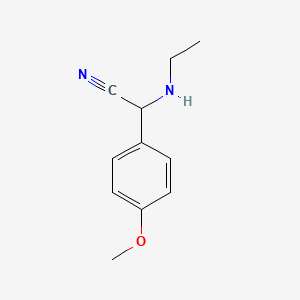

![1-{[(3-Nitrophenyl)amino]carbonyl}proline](/img/structure/B1390926.png)

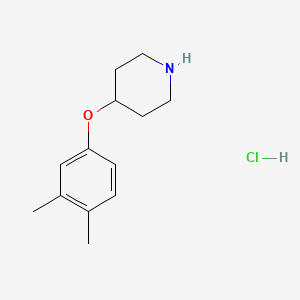

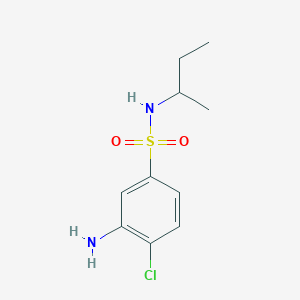

![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)